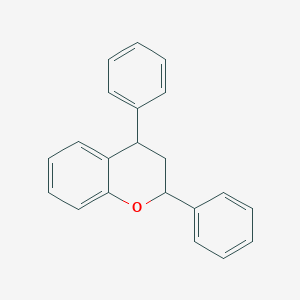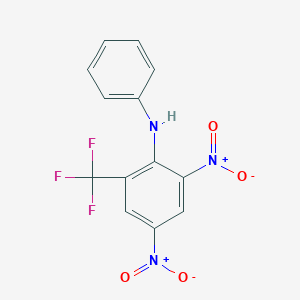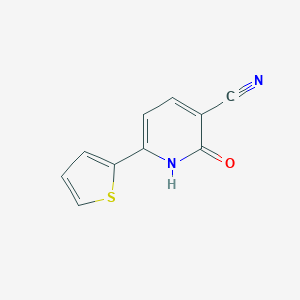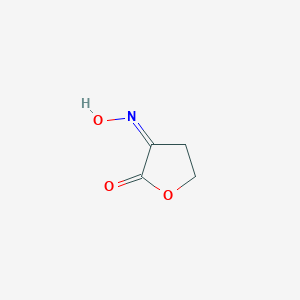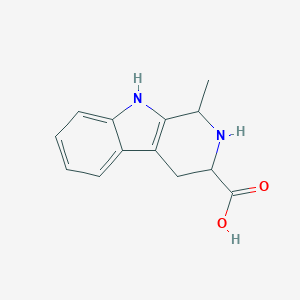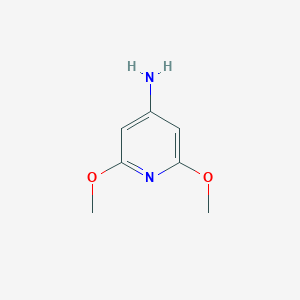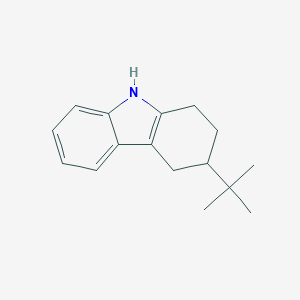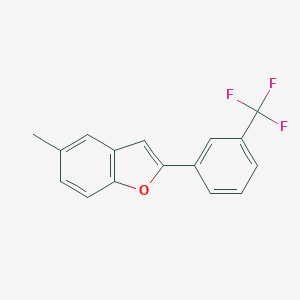
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran, also known as TFMPP, is a synthetic compound that belongs to the benzofuran family. It was first synthesized in the 1970s and has since been used in scientific research for its psychoactive properties. TFMPP is a selective agonist for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior.
作用機序
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran acts as a selective agonist for the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed throughout the brain and body. Activation of these receptors can lead to changes in intracellular signaling pathways, resulting in alterations in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has been shown to have a range of biochemical and physiological effects, including changes in serotonin and dopamine release, alterations in neuronal excitability, and modulation of synaptic plasticity. These effects can lead to changes in behavior and mood, and may have therapeutic applications for certain disorders.
実験室実験の利点と制限
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has several advantages for use in lab experiments, including its selectivity for the 5-HT2A and 5-HT2C receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its potential for off-target effects and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for research on 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran and its effects on the brain and behavior. These include investigating its potential therapeutic applications for disorders such as depression, anxiety, and addiction, exploring its effects on neuronal plasticity and learning, and investigating its interactions with other neurotransmitter systems. Further research is needed to fully understand the mechanisms underlying 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran's effects and its potential as a therapeutic agent.
合成法
The synthesis of 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran involves a multi-step process that includes the reaction of 3-trifluoromethylphenylacetic acid with acetic anhydride and phosphorus pentoxide to form 3-trifluoromethylphenylacetic anhydride. The resulting anhydride is then reacted with 5-methyl-2-hydroxybenzaldehyde in the presence of a base to form the final product, 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran.
科学的研究の応用
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has been used in scientific research to investigate the role of the 5-HT2A and 5-HT2C receptors in various physiological and behavioral processes. Studies have shown that 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran can affect mood, cognition, and behavior in animal models, and has potential therapeutic applications for disorders such as depression, anxiety, and addiction.
特性
CAS番号 |
183589-30-2 |
|---|---|
製品名 |
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran |
分子式 |
C16H11F3O |
分子量 |
276.25 g/mol |
IUPAC名 |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1-benzofuran |
InChI |
InChI=1S/C16H11F3O/c1-10-5-6-14-12(7-10)9-15(20-14)11-3-2-4-13(8-11)16(17,18)19/h2-9H,1H3 |
InChIキー |
FVEATMAKOSNGPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)C(F)(F)F |
正規SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)C(F)(F)F |
同義語 |
Benzofuran, 5-Methyl-2-[3-(trifluoroMethyl)phenyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




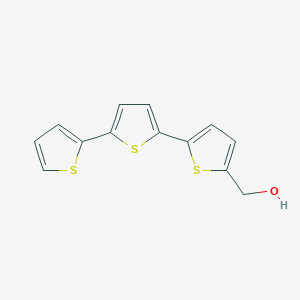
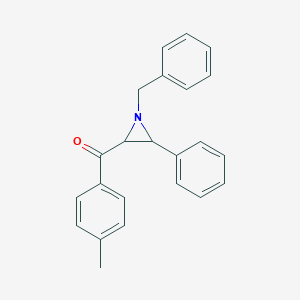
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)
